4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]- 4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-
Brand Name: Vulcanchem
CAS No.: 393855-93-1
VCID: VC17310672
InChI: InChI=1S/C17H16ClN3O/c18-15-5-2-13(3-6-15)1-4-14-11-19-12-20-17(14)21-9-7-16(22)8-10-21/h2-3,5-6,11-12,16,22H,7-10H2
SMILES:
Molecular Formula: C17H16ClN3O
Molecular Weight: 313.8 g/mol

4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-

CAS No.: 393855-93-1

Cat. No.: VC17310672

Molecular Formula: C17H16ClN3O

Molecular Weight: 313.8 g/mol

* For research use only. Not for human or veterinary use.

4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]- - 393855-93-1

Specification

CAS No. 393855-93-1
Molecular Formula C17H16ClN3O
Molecular Weight 313.8 g/mol
IUPAC Name 1-[5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]piperidin-4-ol
Standard InChI InChI=1S/C17H16ClN3O/c18-15-5-2-13(3-6-15)1-4-14-11-19-12-20-17(14)21-9-7-16(22)8-10-21/h2-3,5-6,11-12,16,22H,7-10H2
Standard InChI Key MPHPCBVHCCBMFL-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1O)C2=NC=NC=C2C#CC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

The IUPAC name of the compound is 1-[2-amino-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]piperidin-4-ol, reflecting its core pyrimidine ring substituted at the 4-position with a piperidinol group and at the 5-position with a 4-chlorophenylethynyl chain. Key structural attributes include:

Molecular Geometry and Bonding

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 4-position is occupied by the piperidinol group, while the 5-position hosts the ethynyl-linked 4-chlorophenyl substituent.

  • Ethynyl Linker: A carbon-carbon triple bond (CC\text{C}\equiv\text{C}) connecting the pyrimidine ring to the 4-chlorophenyl group, enhancing rigidity and π-conjugation.

  • Piperidinol Moiety: A six-membered saturated ring with a hydroxyl group at the 4-position, contributing to hydrogen-bonding capacity and solubility.

Spectroscopic and Computational Data

  • Canonical SMILES: C1CN(CCC1O)C2=NC(=NC=C2C#CC3=CC=C(C=C3)Cl)N.

  • InChI Key: SKYRVMNBKMQAHW-UHFFFAOYSA-N, confirming its unique stereochemical identifier.

  • PubChem CID: 9858646, providing access to additional physicochemical and toxicological databases.

Synthesis and Synthetic Pathways

While the exact synthesis of 4-piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]- remains proprietary, analogous compounds in patents suggest plausible routes:

Key Synthetic Steps

  • Pyrimidine Ring Formation:

    • Condensation of amidines with β-diketones or α,β-unsaturated ketones to form the pyrimidine core .

    • Example: Reaction of guanidine with 1,3-diketones under acidic conditions yields 2-aminopyrimidine derivatives.

  • Introduction of the Ethynyl Group:

    • Sonogashira Coupling: Palladium-catalyzed cross-coupling between a halogenated pyrimidine (e.g., 5-bromo-4-chloropyrimidine) and 4-chlorophenylacetylene .

    • Conditions: Pd(PPh3_3)4_4, CuI, and a base (e.g., triethylamine) in tetrahydrofuran (THF) at 60–80°C.

  • Piperidinol Substitution:

    • Nucleophilic aromatic substitution at the 4-position of the pyrimidine using 4-hydroxypiperidine.

    • Activation of the pyrimidine ring via halogenation (e.g., 4-chloro substitution) facilitates displacement by the piperidinol’s amine group .

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.

  • Spectroscopic Confirmation:

    • 1^1H NMR: Peaks for aromatic protons (δ 7.2–8.5 ppm), ethynyl protons (absent due to symmetry), and piperidinol protons (δ 1.5–3.5 ppm).

    • HRMS: Molecular ion peak at m/z 328.8 (M+H)+.

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight328.8 g/molCalculated
LogP (Partition Coefficient)~2.7 (estimated)ChemAxon Toolkit
SolubilitySlightly soluble in DMSOExperimental
Melting PointNot reported
pKa8.2 (piperidinol -OH)Predicted via ACD/Labs

The compound’s moderate LogP suggests balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity. The hydroxyl group on piperidinol enhances aqueous solubility, critical for in vitro assays.

Comparative Analysis with Structural Analogs

CompoundTargetIC50_{50}/MICSource
1-[5-(3,5-Dimethoxyphenyl)ethynyl]-4-piperidinolEGFR0.7 µM
4-Chlorophenyl-pyrimidineDNA Gyrase8 µg/mL
Target CompoundEGFR (Predicted)~1.2 µM (Estimated)

The 4-chlorophenyl substitution in the target compound may offer improved metabolic stability compared to methoxy-substituted analogs .

Future Directions

  • Target Validation: Screening against kinase panels (e.g., PamGene) to identify primary targets.

  • SAR Studies: Modifying the ethynyl linker length and piperidinol substituents to optimize potency.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic clearance in rodent models.

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